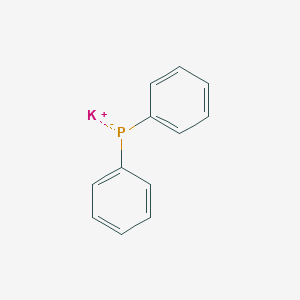

Potassium Diphenylphosphanide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

potassium;diphenylphosphanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10P.K/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLYZQXPJKJTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P-]C2=CC=CC=C2.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10KP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453057 | |

| Record name | KPPh2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15475-27-1 | |

| Record name | KPPh2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium diphenylphosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Fundamental Properties and Applications of Potassium Diphenylphosphanide (KPPh₂)

Abstract: This technical guide provides an in-depth analysis of Potassium Diphenylphosphanide (KPPh₂), a pivotal reagent in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core physicochemical properties, structural characteristics, and reactive nature of KPPh₂. It offers a comprehensive overview of its synthesis, handling protocols, and key applications, with a focus on its role as a potent nucleophile in the formation of carbon-phosphorus bonds. Detailed, field-tested experimental procedures are provided to ensure both safety and reproducibility in the laboratory setting.

Introduction: The Role of KPPh₂ in Synthetic Chemistry

This compound, often abbreviated as KPPh₂, is an organophosphorus compound belonging to the class of alkali metal phosphides. It serves as a powerful synthetic tool, primarily as a robust nucleophile and a precursor for the introduction of the diphenylphosphino ((C₆H₅)₂P-) moiety into organic molecules. Its utility is most pronounced in the synthesis of phosphine ligands, which are indispensable in transition-metal catalysis, and in nucleophilic aromatic substitution (SₙAr) reactions for the construction of arylphosphines.[1] The high reactivity of KPPh₂ necessitates specialized handling techniques, which, when mastered, unlock a wide array of synthetic transformations crucial for the development of pharmaceuticals, advanced materials, and fine chemicals.

Core Physicochemical and Structural Properties

This compound is most commonly encountered and utilized as a solution in an ethereal solvent, typically tetrahydrofuran (THF), in which it presents as a characteristic orange to red-orange solution.[2]

Physical and Chemical Data

A summary of the key quantitative data for this compound is presented below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₁₀KP | [3] |

| Molecular Weight | 224.28 g/mol | [3] |

| CAS Number | 15475-27-1 | [3] |

| Appearance | White or light yellow crystalline powder (solid) | [4][5] |

| Common Form | 0.5 M solution in Tetrahydrofuran (THF) | |

| Density (of 0.5 M THF solution) | 0.929 g/mL at 25 °C | |

| Flash Point (of THF solution) | -20 °C (-4 °F) | |

| ³¹P NMR Chemical Shift (in THF) | δ -9.7 ppm (s) | [2] |

| pKa (of conjugate acid, HPPh₂) | ~22 (in DMSO), 0.03 (protonated form, Ph₂PH₂⁺) | [4][6][7][8][9] |

Structural Characteristics and Solution Behavior

Diffusion Ordered Spectroscopy (DOSY) NMR studies on crown ether-supported alkali metal phosphides in solution indicate the presence of monomeric species, though a dynamic equilibrium with higher aggregates is possible.[6] This behavior is critical for understanding its reactivity; the monomeric, solvated ion pair is believed to be the primary reactive species in solution, offering a highly accessible and nucleophilic phosphorus center.

Synthesis and Handling

The synthesis and handling of KPPh₂ demand rigorous adherence to air- and moisture-free techniques due to its sensitivity to oxidation and hydrolysis.

Synthesis of this compound

The most common and reliable laboratory-scale synthesis involves the deprotonation of diphenylphosphine (HPPh₂) with a strong, non-nucleophilic base such as potassium hydride (KH) or benzyl potassium. The use of KH is often preferred for its operational simplicity.

Caption: Workflow for the synthesis of KPPh₂ from HPPh₂ and KH.

Objective: To prepare a ~0.5 M solution of this compound in THF.

Materials:

-

Potassium hydride (KH), 30% dispersion in mineral oil

-

Diphenylphosphine (HPPh₂)

-

Anhydrous Tetrahydrofuran (THF), freshly distilled from Na/benzophenone

Procedure:

-

Preparation: Under an inert atmosphere (N₂ or Ar), add KH (e.g., 1.33 g, ~10 mmol active KH) to a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar.

-

Washing: Wash the KH dispersion with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. Decant the hexanes via cannula after each wash. Dry the resulting grey powder under vacuum.

-

Solvent Addition: Add anhydrous THF (20 mL) to the flask and cool the resulting suspension to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, prepare a solution of diphenylphosphine (e.g., 1.86 g, 10 mmol) in anhydrous THF (5 mL). Slowly add this solution dropwise to the stirred KH suspension over 15-20 minutes. Hydrogen gas evolution will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours, or until hydrogen evolution ceases. The mixture will turn into a deep orange or reddish-orange solution.

-

Filtration & Standardization: To remove any unreacted KH, filter the solution through a pad of Celite or a medium-porosity sintered glass funnel into a clean, dry Schlenk flask under inert atmosphere. The concentration of the resulting solution can be determined by titration if required, but is often assumed to be quantitative for immediate use.

Safe Handling and Storage

Causality of Precautions: KPPh₂ is highly reactive towards both oxygen and protic sources. Exposure to air leads to rapid oxidation, forming potassium diphenylphosphinate. Contact with water or alcohols results in immediate protonation to regenerate the foul-smelling and air-sensitive diphenylphosphine.[6] Therefore, all manipulations must be conducted under a dry, inert atmosphere (N₂ or Ar) using Schlenk line or glovebox techniques.

-

Storage: Solutions of KPPh₂ in THF should be stored in a tightly sealed container (e.g., a Schlenk flask with a greased glass stopper or a Sure/Seal™ bottle) under an inert atmosphere at 2-8 °C.[12] It's crucial to be aware that THF can form explosive peroxides upon prolonged exposure to air, a risk that is exacerbated in the presence of strong bases.[4][5] Therefore, only peroxide-free THF should be used for preparation and storage.

-

Transfer: Transfers should be performed via cannula or gas-tight syringe.

Reactivity and Key Applications

The utility of KPPh₂ stems from the high nucleophilicity of the phosphorus lone pair. It readily participates in reactions with a wide range of electrophiles to form new P-C, P-Si, P-B, and P-metal bonds.

Synthesis of Phosphine Ligands

A primary application of KPPh₂ is the synthesis of tertiary phosphines, particularly bidentate ligands that are crucial for catalysis. A classic example is the preparation of 1,2-bis(diphenylphosphino)ethane (dppe).[13][14]

Objective: To synthesize the bidentate ligand dppe from KPPh₂ and 1,2-dichloroethane.

Materials:

-

This compound (~0.5 M solution in THF, prepared as above)

-

1,2-Dichloroethane

-

Degassed Methanol

-

Degassed, deionized water

Procedure:

-

Reaction Setup: To a stirred solution of KPPh₂ (e.g., 20 mL of 0.5 M solution, 10 mmol) in THF at 0 °C under an inert atmosphere, add 1,2-dichloroethane (e.g., 0.49 g, 5 mmol) dropwise.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. A white precipitate of potassium chloride (KCl) will form.

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of degassed methanol (5 mL) to destroy any unreacted KPPh₂.

-

Workup: Remove the THF under reduced pressure. To the resulting residue, add degassed water (20 mL) and extract with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude white solid can be purified by recrystallization from hot ethanol or propan-1-ol to yield pure dppe.[15]

Nucleophilic Aromatic Substitution (SₙAr)

KPPh₂ is an effective nucleophile for SₙAr reactions, particularly with electron-deficient aryl halides, such as aryl fluorides.[7] The reaction proceeds via the addition-elimination mechanism.

Caption: Mechanism of the SₙAr reaction with KPPh₂.

Causality of Reactivity: The reaction is favorable with aryl fluorides because the high electronegativity of fluorine polarizes the C-F bond, making the ipso-carbon highly electrophilic. Furthermore, the rate-determining step is the initial nucleophilic attack; the subsequent elimination of the fluoride ion is fast, meaning the strength of the C-F bond does not impede the reaction rate as it would in an Sₙ2 reaction.[16][17] The presence of electron-withdrawing groups (e.g., -NO₂) ortho or para to the fluoride further activates the ring towards attack.[18][19]

Reaction Workup and Safety Considerations

Quenching Unreacted KPPh₂

Due to its reactivity, any excess KPPh₂ must be safely quenched before aqueous workup.

Objective: To safely neutralize residual KPPh₂ in a reaction mixture.

Procedure:

-

Cooling: Cool the reaction vessel to 0 °C using an ice/water bath. This is critical to control the exotherm of the quench.

-

Initial Quench: With vigorous stirring, slowly add a protic solvent that is miscible with the reaction solvent. Isopropanol is an excellent choice as it is less reactive than methanol or water.[1] Add it dropwise via syringe or dropping funnel until gas evolution (if any) subsides and the characteristic orange/red color of the phosphide disappears.

-

Secondary Quench (Optional but Recommended): After the isopropanol quench, a more polar protic solvent like methanol can be added slowly to ensure complete neutralization.[9][20]

-

Aqueous Workup: Once the quench is complete, the reaction can be safely exposed to air and diluted with water or an aqueous solution (e.g., saturated NH₄Cl) for extraction.[21]

Self-Validating System: The visual disappearance of the deep orange/red color is a reliable indicator that the phosphide anion has been consumed. The cessation of any exotherm or gas evolution further confirms the completion of the quench.

Conclusion

This compound is a cornerstone reagent for the synthesis of organophosphorus compounds. Its high nucleophilicity enables the construction of valuable phosphine ligands and functionalized arylphosphines that are central to catalysis and drug discovery. While its air and moisture sensitivity demand careful handling, the implementation of robust, field-proven protocols allows for its safe and effective use. A thorough understanding of its structural nature in solution, combined with precise control over reaction and workup conditions, empowers the modern chemist to leverage the full synthetic potential of this versatile reagent.

References

-

Chmiel, T., et al. (2021). Crown Ether Supported Alkali Metal Phosphides: Synthesis, Structures and Bonding. Inorganics, 9(8), 61. [Link]

-

ChemBK. (2024). Potassium diphenylphosphide solution 0.5 in THF. Retrieved from [Link]

-

Wikipedia. (2023). Diphenylphosphine. Retrieved from [Link]

- The Royal Society of Chemistry. (2021). Room-Temperature Reduction of Sulfur Hexafluoride with Metal Phosphides - Supplementary Information.

-

Davies, E. S., et al. (2004). Coordination chemistry of diselenophosphinate complexes: the X-ray single-crystal structures of [K(Se2PPh2)(THF)2]2 and [In(Se2PPh2)3]·L (L = THF, PhMe). Dalton Transactions, (13), 2004-2008. [Link]

-

KPPh2 - ChemBK. (2024). Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]

-

Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Environmental Health and Safety - University of California, Berkeley. (n.d.). Quenching and Disposal of Water Reactive Materials. Retrieved from [Link]

-

Sarpong Group - University of California, Berkeley. (2016). Quenching of Pyrophoric Materials. Retrieved from [Link]

-

KGROUP - Virginia Tech. (2006). Quenching Reactive Substances. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

- ResearchGate. (2021). Synthetic strategies towards phosphine ligands suitable for further assembly.

-

Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

-

Grokipedia. (n.d.). 1,2-Bis(diphenylphosphino)ethane. Retrieved from [Link]

- Newman, A. R., & Hackworth, C. A. (1983). Synthesis of 1,2-bis(diphenylphosphino)-ethane: An advanced undergraduate lab.

-

PubChem - National Center for Biotechnology Information. (n.d.). Potassium diphenylphosphide. Retrieved from [Link]

-

ACS-I&EC. (2021). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link]

-

Sarpong Group - University of California, Berkeley. (2016). Quenching of Water Reactive Materials. Retrieved from [Link]

-

PubMed Central (PMC). (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Retrieved from [Link]

- Journal of Chemical Education. (1983). Synthesis of 1,2-bis(diphenylphosphino)-ethane: An advanced undergraduate lab.

- ResearchGate. (2018). Alkali and transition metal phospholides.

-

Frontiers in Chemistry. (2021). Strategies for Developing Transition Metal Phosphides in Electrochemical Water Splitting. Retrieved from [Link]

-

PubMed Central (PMC). (2022). Coordination Polymers of Polyphenyl-Substituted Potassium Cyclopentadienides. Retrieved from [Link]

- ResearchGate. (2021). Nucleophilic substitution reactions with fluoride.

-

OUCI. (2021). Homo- and heterodehydrocoupling of phosphines mediated by alkali metal catalysts. Retrieved from [Link]

-

University of Oxford, Department of Chemistry. (2023). A new route to nucleophilic substitution with potassium fluoride. Retrieved from [Link]

-

OSTI.GOV. (1965). Alkali metal phosphides: reaction of alkali metals and white phosphorus in liquid ammonia. Retrieved from [Link]

-

PubMed Central (PMC). (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Retrieved from [Link]

-

Semantic Scholar. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

PubMed Central (PMC). (2013). Crystal structure of potassium triethylhydridoborate ('superhydride'). Retrieved from [Link]

Sources

- 1. kgroup.du.edu [kgroup.du.edu]

- 2. A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. Crown Ether Supported Alkali Metal Phosphides: Synthesis, Structures and Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sci-hub.ru [sci-hub.ru]

- 8. merckmillipore.com [merckmillipore.com]

- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 10. Crystal structure of potassium triethylhydridoborate (‘superhydride’) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 0.5 M in THF, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. grokipedia.com [grokipedia.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. datapdf.com [datapdf.com]

- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 19. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]

- 20. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rtong.people.ust.hk [rtong.people.ust.hk]

A Comprehensive Technical Guide to Potassium Diphenylphosphanide (KPPh₂): Synthesis, History, and Application

This guide provides an in-depth exploration of potassium diphenylphosphanide (KPPh₂), a pivotal reagent in modern synthetic chemistry. We will delve into its discovery, detail the primary methodologies for its synthesis with field-proven insights, and discuss its applications, particularly in the development of ligands for catalysis. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this powerful synthetic tool.

Introduction: The Significance of this compound

This compound, with the chemical formula (C₆H₅)₂PK, is an organophosphorus compound that serves as a potent nucleophile and a primary source for introducing the diphenylphosphino moiety into organic molecules.[1][2] Its utility is most pronounced in the synthesis of tertiary phosphine ligands, which are foundational to a vast array of transition-metal-catalyzed reactions, including critical C-C and C-N bond-forming cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[3] Typically handled as a solution in an etheral solvent like tetrahydrofuran (THF), it is an air- and moisture-sensitive reagent, demanding careful handling under inert conditions.[4][5]

Historical Context and Discovery

The development of alkali metal phosphides is intrinsically linked to the broader evolution of organometallic and organophosphorus chemistry. While Sir Humphry Davy first isolated potassium metal in 1807, its application in organophosphorus synthesis came much later.[6] The foundational work on alkali metal phosphides involved the reductive cleavage of phosphorus-carbon bonds in triarylphosphines using alkali metals.[7][8] This general strategy, reacting compounds like triphenylphosphine with metals such as sodium or lithium in solvents like liquid ammonia or THF, laid the groundwork for the reliable preparation of reagents like KPPh₂.[7][8] These early methods demonstrated that the P-C bond in triphenylphosphine could be cleaved to generate the diphenylphosphide anion, a discovery that unlocked a new realm of possibilities for synthesizing complex phosphine derivatives.[7]

Core Synthetic Methodologies: A Comparative Analysis

The synthesis of this compound can be approached through several reliable methods. The choice of method often depends on the available starting materials, desired scale, and laboratory equipment. As a Senior Application Scientist, the rationale behind selecting a particular route involves weighing factors like reaction time, yield, purity of the final product, and safety considerations.

Method 1: Reductive Cleavage of Triphenylphosphine

This is a classic and widely used method that relies on the cleavage of a phenyl group from the readily available and air-stable triphenylphosphine (PPh₃).[7]

-

Reaction: P(C₆H₅)₃ + 2 K → K[P(C₆H₅)₂] + KC₆H₅

-

Causality: The reaction is driven by the powerful reducing nature of potassium metal. Two equivalents of potassium are required per equivalent of triphenylphosphine. The first equivalent cleaves the P-C bond, forming the diphenylphosphide anion and a phenyl radical, which is immediately reduced by the second equivalent of potassium to form phenylpotassium. The formation of the stable phosphide anion is the thermodynamic driving force. This method is advantageous because triphenylphosphine is an inexpensive, solid starting material.[9] However, the co-production of phenylpotassium can sometimes lead to side reactions if not considered in subsequent steps.

Method 2: Deprotonation of Diphenylphosphine

This method offers a cleaner route to KPPh₂, avoiding the generation of organopotassium byproducts.

-

Reaction: H-P(C₆H₅)₂ + KH → K[P(C₆H₅)₂] + H₂

-

Causality: This is a straightforward acid-base reaction. Diphenylphosphine (HPPh₂) has a weakly acidic proton on the phosphorus atom, which can be removed by a strong, non-nucleophilic base like potassium hydride (KH). The reaction is driven by the formation of stable H₂ gas, which evolves from the reaction mixture, driving the equilibrium to completion. This method is often preferred for its high purity, as the only byproduct is hydrogen gas. The primary consideration is the handling of both the pyrophoric potassium hydride and the air-sensitive liquid diphenylphosphine.

Method 3: Reduction of Chlorodiphenylphosphine

This route is analogous to the preparation of Grignard reagents and provides a direct path to the phosphide.

-

Reaction: Cl-P(C₆H₅)₂ + 2 K → K[P(C₆H₅)₂] + KCl

-

Causality: Potassium metal reduces chlorodiphenylphosphine. Two equivalents of potassium are used: one for the reductive formation of the phosphide and the second to react with the chloride, forming the inorganic salt potassium chloride (KCl).[7] The formation of the thermodynamically stable salt, KCl, is a significant driving force for this reaction. The resulting KPPh₂ solution can often be used directly after filtering off the precipitated KCl.

Data Presentation: Comparison of Synthetic Routes

| Parameter | Method 1: Reductive Cleavage | Method 2: Deprotonation | Method 3: Reduction of Halide |

| Starting Material | Triphenylphosphine (PPh₃) | Diphenylphosphine (HPPh₂) | Chlorodiphenylphosphine (ClPPh₂) |

| Potassium Source | Potassium Metal | Potassium Hydride (KH) | Potassium Metal |

| Key Byproduct | Phenylpotassium (KC₆H₅) | Hydrogen Gas (H₂) | Potassium Chloride (KCl) |

| Key Advantage | Inexpensive, stable starting material | High purity of final product | Direct route, clean byproduct removal |

| Key Consideration | Byproduct can interfere in subsequent steps | Handling of pyrophoric KH and HPPh₂ | Starting material is reactive |

Physicochemical Properties & Handling

This compound is a highly reactive reagent that necessitates stringent handling protocols.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₀KP | [1] |

| Molecular Weight | 224.28 g/mol | [2][10] |

| Appearance | White or light yellow crystalline powder; often used as a red or orange solution in THF. | [11] |

| Solubility | Soluble in organic solvents like tetrahydrofuran (THF) and dimethylformamide. | [11] |

| Stability | Highly sensitive to air and moisture. May form explosive peroxides in solution. | [10][12] |

| IUPAC Name | This compound | [1] |

Trustworthiness in Handling: Every protocol involving KPPh₂ must be a self-validating system for safety and efficacy. This means employing rigorous inert atmosphere techniques, such as a glovebox or a Schlenk line with high-purity argon or nitrogen. All glassware must be oven- or flame-dried immediately before use, and all solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF). The reddish-orange color of the KPPh₂/THF solution is often an indicator of its viability; decomposition upon exposure to air or moisture typically results in a color change to yellow or the formation of a colorless precipitate (diphenylphosphine oxide).

Experimental Protocols

The following protocols are provided as a guide and should be performed by trained personnel using appropriate personal protective equipment (PPE) and engineering controls.

Protocol 5.1: Synthesis of KPPh₂ via Reductive Cleavage of PPh₃

-

Setup: Under an inert atmosphere of argon, add 250 mL of anhydrous THF to a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet.

-

Reagents: Add triphenylphosphine (26.23 g, 0.1 mol) to the flask. Carefully add potassium metal (7.82 g, 0.2 mol), cut into small pieces, to the stirred solution.

-

Reaction: Heat the mixture to reflux. The solution will gradually develop a deep red-orange color as the reaction proceeds. The reaction is typically complete within 4-6 hours, indicated by the consumption of the potassium metal.

-

Completion: Allow the solution to cool to room temperature. The resulting solution of KPPh₂ and KC₆H₅ is ready for use. Its concentration can be determined via titration if required.

Protocol 5.2: Synthesis of KPPh₂ via Deprotonation of HPPh₂

-

Setup: In a glovebox, add potassium hydride (4.41 g, 0.11 mol, washed with dry hexane to remove mineral oil) to a 500 mL flask containing a stir bar and 200 mL of anhydrous THF.

-

Reagents: Slowly add diphenylphosphine (18.62 g, 0.1 mol) dropwise to the stirred suspension of KH in THF at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature. Vigorous hydrogen evolution will be observed. Stir the reaction for 2-3 hours at room temperature to ensure complete deprotonation.

-

Completion: The reaction is complete when gas evolution ceases. The resulting clear, reddish-orange solution is a high-purity stock of KPPh₂.

Visualization of Synthetic Pathways

The primary methods for generating this compound are summarized in the workflow below.

Caption: Key synthetic routes to this compound.

Applications in Research and Drug Development

The primary utility of KPPh₂ is as a nucleophilic phosphinating agent. It readily reacts with electrophiles, most commonly alkyl or aryl halides, to form tertiary phosphines. These phosphines are rarely the final target but are crucial intermediates as ligands for homogeneous catalysis.

Reaction: R-X + K[P(C₆H₅)₂] → R-P(C₆H₅)₂ + KX (where R = alkyl, aryl; X = halide)

This reaction is fundamental to creating custom ligands for specific catalytic applications, enabling fine-tuning of steric and electronic properties to optimize reaction yields and selectivities in drug synthesis pathways.[13] For instance, the synthesis of bidentate phosphine ligands like 1,2-bis(diphenylphosphino)ethane (dppe) can be achieved by reacting KPPh₂ with 1,2-dichloroethane.

Caption: General application of KPPh₂ in tertiary phosphine synthesis.

References

-

ChemBK. (2024-04-10). KPPh2. [Link]

-

PrepChem.com. Synthesis of diphenylphosphine. [Link]

-

ChemBK. (2024-04-10). Potassium diphenylphosphide solution 0.5 in THF. [Link]

-

National Center for Biotechnology Information. (n.d.). Potassium diphenylphosphide. PubChem Compound Database. [Link]

-

Chemsrc. (2025-08-25). potassium diphenylphosphide | CAS#:15475-27-1. [Link]

-

Wikipedia. (n.d.). Lithium diphenylphosphide. [Link]

-

ResearchGate. (2025-08-10). Preparation of Diphenyl Phosphide and Substituted Phosphines using Alkali Metal in Silica Gel (M−SG). [Link]

-

N/A. (2026-01-07). Lithium diphenylphosphide. [Link]

-

ACS Publications. Lithium Diphenylphosphide: A Convenient Source and Some Reactions. [Link]

- Google Patents. CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane.

-

Semantic Scholar. On the Synthesis and Reactivity of Potassium Phosphinophosphido Dithioformates. [Link]

-

CP Lab Safety. Potassium diphenylphosphide solution, 100 ml. [Link]

-

RSC Publishing. Ready Cleavage of Triphenylphosphine. [Link]

-

Wikipedia. (n.d.). Triphenylphosphine. [Link]

-

LookChem. POTASSIUM DIPHENYLPHOSPHIDE|15475-27-1. [Link]

-

Aladdin Scientific. Potassium diphenylphosphide solution. [Link]

-

WebElements. Potassium » historical information. [Link]

Sources

- 1. Potassium diphenylphosphide | C12H10KP | CID 11042360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. POTASSIUM DIPHENYLPHOSPHIDE | 15475-27-1 [chemicalbook.com]

- 3. Potassium diphenylphosphide 0.5M tetrahydrofuran 15475-27-1 [sigmaaldrich.com]

- 4. grokipedia.com [grokipedia.com]

- 5. calpaclab.com [calpaclab.com]

- 6. WebElements Periodic Table » Potassium » historical information [webelements.com]

- 7. Lithium diphenylphosphide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Triphenylphosphine - Wikipedia [en.wikipedia.org]

- 10. potassium diphenylphosphide | CAS#:15475-27-1 | Chemsrc [chemsrc.com]

- 11. chembk.com [chembk.com]

- 12. chembk.com [chembk.com]

- 13. 0.5 M in THF, liquid | Sigma-Aldrich [sigmaaldrich.com]

Unveiling the Electronic Landscape of Potassium Diphenylphosphanide: A Technical Guide for Researchers

This guide provides an in-depth exploration of the synthesis, electronic structure, and bonding characteristics of potassium diphenylphosphanide (KPPh₂), a pivotal reagent in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol, offering a deep dive into the causality behind experimental choices and a thorough analysis of the compound's nuanced electronic features.

Introduction: The Significance of this compound

This compound, a member of the alkali metal phosphide family, is a powerful nucleophile and a versatile building block in organic and organometallic synthesis. Its reactivity is intrinsically linked to the nature of the potassium-phosphorus bond and the electronic influence of the phenyl substituents. Understanding the delicate interplay of ionic and covalent contributions to its bonding, as well as the impact of solvent coordination, is paramount for its effective and strategic application in the synthesis of novel molecules, including advanced pharmaceutical intermediates. This guide will dissect these fundamental aspects, providing both theoretical and practical insights.

Synthesis and Handling: A Protocol Rooted in Causality

The preparation of this compound is a foundational technique for many synthetic endeavors. The most common and efficient method involves the deprotonation of diphenylphosphine (HPPh₂) with a strong potassium base, typically potassium hydride (KH) or metallic potassium.

Recommended Synthesis Protocol

Objective: To synthesize a solution of this compound in tetrahydrofuran (THF).

Materials:

-

Diphenylphosphine (HPPh₂)

-

Potassium hydride (KH), 30% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

Standard Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

-

Preparation of KH: In a Schlenk flask under an inert atmosphere, the required amount of potassium hydride dispersion is washed with anhydrous hexane (3 x 10 mL) to remove the mineral oil. This is a critical step as the oil can interfere with the reaction and subsequent applications. The hexane is carefully removed via cannula after each wash.

-

Solvent Addition: Anhydrous THF is added to the washed KH at 0 °C to create a slurry. The use of THF is crucial as it effectively solvates the resulting potassium cation, stabilizing the phosphanide anion.[1]

-

Deprotonation: A solution of diphenylphosphine in anhydrous THF is added dropwise to the KH slurry at 0 °C. The reaction is exothermic, and slow addition is necessary to control the temperature and prevent side reactions. The reaction progress is monitored by the cessation of hydrogen gas evolution.

-

Completion and Filtration: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours to ensure complete deprotonation. The resulting orange to red solution is then filtered through a cannula fitted with a glass wool plug to remove any unreacted KH and other solid impurities.

-

Standardization: The concentration of the KPPh₂ solution is determined by titration prior to use in subsequent reactions.

Safety Precautions: Potassium hydride is a highly reactive and flammable solid. Diphenylphosphine is toxic and has a strong, unpleasant odor. All manipulations must be performed under a robust inert atmosphere using appropriate personal protective equipment.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Electronic Structure and Bonding: A Multifaceted Interaction

The electronic structure of this compound is a fascinating subject, characterized by a highly polar potassium-phosphorus bond and significant electronic delocalization involving the phenyl rings. The nature of this bonding is highly dependent on the medium, particularly the coordinating ability of the solvent.

The K-P Bond: A Predominantly Ionic Interaction

The bond between potassium and phosphorus in KPPh₂ is best described as highly ionic, with a significant transfer of electron density from the electropositive potassium atom to the more electronegative phosphorus atom. This results in the formation of a potassium cation (K⁺) and a diphenylphosphanide anion (PPh₂⁻). This ionic character is the primary driver of its high nucleophilicity.

Quantum chemical calculations on related alkali metal phosphides support this ionic model.[1] These studies indicate a substantial negative charge localized on the phosphorus atom.

The Role of the Phenyl Groups: Delocalization and π-Interactions

The two phenyl groups attached to the phosphorus atom play a crucial role in stabilizing the negative charge on the phosphanide anion through resonance and inductive effects. The lone pair on the phosphorus atom can delocalize into the π-systems of the phenyl rings, distributing the negative charge and increasing the overall stability of the anion.

Furthermore, in the solid state and in non-polar solvents, there is evidence for π-interactions between the potassium cation and the phenyl rings.[1] These interactions, where the potassium ion is coordinated to the electron-rich aromatic system, can influence the aggregation state and reactivity of KPPh₂. For heavier alkali metals like rubidium and cesium, these π-arene interactions can even be favored over direct coordination to the phosphorus atom.[1]

Solvent Effects: The Critical Role of THF

In coordinating solvents like tetrahydrofuran (THF), the potassium cation is strongly solvated. This solvation shell around the K⁺ ion effectively shields its positive charge, leading to the formation of solvent-separated ion pairs or even free ions in solution. This separation of the ions further enhances the nucleophilicity of the diphenylphosphanide anion.

Diagram of Bonding Interactions

Caption: Schematic of the primary bonding interactions in KPPh₂.

Experimental and Computational Characterization

A combination of spectroscopic and computational techniques is employed to elucidate the structure and bonding of this compound.

³¹P NMR Spectroscopy: A Window into the Electronic Environment

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for characterizing KPPh₂. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment. In THF solution, KPPh₂ typically exhibits a ³¹P NMR signal in the range of δ -10 to -20 ppm (relative to 85% H₃PO₄). This upfield shift, compared to diphenylphosphine (δ ≈ -40 ppm), is indicative of the increased electron density on the phosphorus atom upon deprotonation.

| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) |

| HPPh₂ | CDCl₃ | ~ -40 |

| KPPh₂ | THF | ~ -10 to -20 |

Data is approximate and can vary with concentration and temperature.

X-ray Crystallography: Unveiling the Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of KPPh₂ and its solvates.[1] As previously mentioned, while a structure for the simple THF adduct is elusive, studies on crown ether complexes of alkali metal diphenylphosphides have revealed monomeric structures with direct alkali metal-phosphorus interactions.[1] These studies also show how the coordination environment of the potassium ion dictates the overall molecular architecture, including the potential for polymeric structures.[1]

Computational Chemistry: A Theoretical Lens on Bonding

Density Functional Theory (DFT) calculations provide deep insights into the electronic structure of KPPh₂. These computational methods can be used to:

-

Calculate the charge distribution: Confirming the high degree of charge separation between potassium and phosphorus.

-

Analyze molecular orbitals: Visualizing the highest occupied molecular orbital (HOMO), which is typically centered on the phosphorus lone pair and delocalized into the phenyl rings, and the lowest unoccupied molecular orbital (LUMO).

-

Model solvent effects: Simulating the influence of THF coordination on the structure and energetics of the ion pair.

Computational studies on related systems have been instrumental in understanding the preference of heavier alkali metals for π-arene interactions.[1]

Diagram of the Characterization Workflow

Caption: Workflow for the characterization of this compound.

Conclusion: A Powerful Reagent with a Rich Electronic Structure

This compound is more than just a simple phosphanide salt; it is a reagent whose reactivity is governed by a complex interplay of ionic bonding, resonance stabilization, and solvent coordination. A thorough understanding of its electronic structure is essential for any researcher aiming to harness its full synthetic potential. This guide has provided a comprehensive overview of the synthesis, bonding, and characterization of KPPh₂, equipping scientists with the knowledge to utilize this valuable compound with greater precision and insight.

References

-

Karsch, H. H., Graf, V. W., & Reisky, M. (1999). Synthesis and X-ray structure of [(THF)K(C₅H₄CH₂CH₂PPh₂)]∞: a structurally characterized heavier alkali metal phosphane complex. Chemical Communications, (17), 1695-1696. [Link]

-

Davies, J. E., Dutton, J. L., Fawcett, J., & Solan, G. A. (2004). Coordination Chemistry of Diselenophosphinate Complexes: The X-ray Single-Crystal Structures of [K(Se₂PPh₂)(THF)₂]₂ and [In(Se₂PPh₂)₃]·L (L = THF, PhMe). Inorganic Chemistry, 43(15), 4789-4797. [Link]

-

PubChem. Potassium diphenylphosphide. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Potassium Diphenylphosphanide (KPPh₂)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium diphenylphosphanide (KPPh₂), a potent nucleophile and a key reagent in synthetic chemistry, demands precise characterization to ensure its identity, purity, and reactivity. This technical guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—used to unequivocally identify and characterize this air- and moisture-sensitive organophosphorus compound. By delving into the causality behind experimental choices and presenting validated protocols, this document serves as a practical resource for researchers in both academic and industrial settings.

Introduction: The Significance of this compound

This compound (KPPh₂) is a valuable reagent in organic and organometallic synthesis, primarily utilized for the introduction of the diphenylphosphino (-PPh₂) group. Its high nucleophilicity enables a range of transformations, including the formation of phosphine ligands, which are crucial in catalysis, and the synthesis of various organophosphorus compounds. Given its reactive and sensitive nature, rigorous spectroscopic verification is not merely a procedural step but a prerequisite for reliable and reproducible chemical synthesis. This guide focuses on the foundational spectroscopic methods that provide a comprehensive "fingerprint" of KPPh₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of KPPh₂ in solution. The presence of multiple NMR-active nuclei (³¹P, ¹H, ¹³C) allows for a thorough and unambiguous characterization.

Expertise & Experience: The ³¹P nucleus, with its 100% natural abundance and high sensitivity, offers a direct and uncluttered window into the electronic environment of the phosphorus center. ³¹P NMR is the cornerstone for identifying KPPh₂ and distinguishing it from common precursors or oxidation byproducts like diphenylphosphine (HPPh₂) and diphenylphosphine oxide (O=PPh₂H).

Causality in Experimental Design: The choice of solvent is paramount in the NMR analysis of KPPh₂. As an ionic compound, its structure in solution exists as a contact ion pair (CIP) or a solvent-separated ion pair (SSIP). Aprotic, polar, and coordinating solvents like tetrahydrofuran (THF) are preferred because they effectively solvate the K⁺ cation, leading to a more "free" phosphanide anion. This solvation state significantly influences the electron density at the phosphorus nucleus and, consequently, its chemical shift.

Experimental Protocol (³¹P NMR):

-

Inert Atmosphere Handling: All manipulations must be conducted under a dry, oxygen-free atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent degradation of the air-sensitive KPPh₂.

-

Sample Preparation: Dissolve 15-25 mg of KPPh₂ in approximately 0.6 mL of deuterated THF (THF-d₈) within an NMR tube. The tube should be flame-sealed or securely capped with a septum to maintain inertness.

-

Spectrometer Setup: Utilize a multinuclear NMR spectrometer. For ³¹P NMR, an external standard of 85% H₃PO₄ is used, with its chemical shift defined as 0.0 ppm.

-

Data Acquisition: Acquire the spectrum with proton decoupling. This collapses the phosphorus signal to a sharp singlet by removing couplings to the phenyl protons. A sufficient relaxation delay is crucial for accurate integration if quantitation is needed.

Trustworthiness through Self-Validation: A high-purity sample of KPPh₂ will exhibit a single, sharp resonance in the ³¹P{¹H} NMR spectrum. The absence of signals for potential impurities, such as triphenylphosphine (≈ -5 ppm) or triphenylphosphine oxide (≈ +29 ppm), validates the sample's integrity.

Data Interpretation: The ³¹P NMR chemical shift of KPPh₂ is highly sensitive to the solvent environment. In THF, the signal typically appears in the upfield region, with reported values around -9.7 to -9.9 ppm.[1]

| Solvent | Chemical Shift (δ) / ppm | Reference |

| Tetrahydrofuran (THF) | -9.7 | [1] |

| Tetrahydrofuran (THF) | -9.9 | [1] |

Note: Minor variations in chemical shifts can occur due to differences in concentration and temperature.

While ³¹P NMR confirms the phosphorus environment, ¹H and ¹³C NMR are essential for verifying the integrity of the diphenylphosphanide ligand.

Experimental Protocol (¹H and ¹³C NMR):

The same sample prepared for ³¹P NMR analysis can be used for ¹H and ¹³C NMR. Standard acquisition parameters are generally sufficient.

Data Interpretation:

-

¹H NMR: The spectrum will show complex multiplets in the aromatic region (typically 7.0-8.0 ppm) corresponding to the ortho, meta, and para protons of the two phenyl rings.

-

¹³C NMR: The spectrum will display distinct resonances for the ipso, ortho, meta, and para carbons of the phenyl rings. The ipso-carbon (the carbon directly attached to phosphorus) will exhibit a large coupling constant (¹JPC), providing definitive evidence of the P-C bond. The negative charge on the phosphorus atom influences the electronic shielding of the ring carbons, causing shifts relative to neutral diphenylphosphine.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups and bonding within KPPh₂.

Expertise & Experience: For ionic and air-sensitive compounds like KPPh₂, sample preparation for IR analysis requires careful consideration to avoid sample degradation and to obtain a high-quality spectrum. A Nujol mull is a common and effective method.

Experimental Protocol (FT-IR):

-

Sample Preparation (Nujol Mull): Inside a glovebox, grind a small amount (2-5 mg) of KPPh₂ with a drop of Nujol (mineral oil) to create a fine paste.

-

Sample Mounting: Spread the mull thinly and evenly between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: Record the spectrum on an FT-IR spectrometer. A background spectrum of the clean KBr/NaCl plates should be acquired first and subtracted from the sample spectrum.

Spectral Analysis: The IR spectrum of KPPh₂ is characterized by several key absorption bands:

-

Aromatic C-H Stretching: Found just above 3000 cm⁻¹.

-

Aromatic C=C Stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region.

-

P-C Vibrations: Vibrations associated with the phosphorus-carbon bond typically appear in the fingerprint region and can be complex.

-

Absence of P-H Stretch: Critically, the absence of a P-H stretching band (which would appear around 2300 cm⁻¹ for HPPh₂) confirms the deprotonation of diphenylphosphine to form the phosphanide.

Visualization of the Characterization Workflow

The logical flow from sample preparation to final data interpretation is crucial for a systematic and reliable characterization of KPPh₂.

Caption: Workflow for the Spectroscopic Characterization of KPPh₂.

Conclusion

The robust characterization of this compound is achieved through a synergistic application of ³¹P, ¹H, and ¹³C NMR spectroscopy, complemented by IR spectroscopy. ³¹P NMR serves as the primary tool for identification and purity assessment, while ¹H and ¹³C NMR confirm the structure of the organic ligand. IR spectroscopy provides valuable confirmatory data regarding the functional groups present. Adherence to strict inert atmosphere techniques during sample preparation and analysis is critical for obtaining accurate and reliable data, ensuring the quality of this essential synthetic reagent.

References

- Royal Society of Chemistry. (2021). Room-Temperature Reduction of Sulfur Hexafluoride with Metal Phosphides.

- SpectraBase. (n.d.). Potassium Diphenylphosphide. John Wiley & Sons, Inc.

Sources

An In-Depth Technical Guide to the Reaction Mechanisms of Potassium Diphenylphosphanide with Electrophiles

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium diphenylphosphanide (KPPh₂), a potent organophosphorus nucleophile, serves as a cornerstone reagent in synthetic chemistry for the formation of carbon-phosphorus and heteroatom-phosphorus bonds. Its high reactivity, governed by the soft, polarizable diphenylphosphanide anion, enables a diverse range of transformations crucial for the synthesis of ligands, catalysts, and functional materials. This guide provides a detailed examination of the core reaction mechanisms of KPPh₂ with various classes of electrophiles. We will explore the causality behind experimental choices, delving into the factors that control reaction pathways, such as nucleophilic substitution (SN2), nucleophilic addition, and nucleophilic aromatic substitution (SNAr). By synthesizing mechanistic principles with practical, field-proven protocols, this document aims to equip researchers with the foundational knowledge required to effectively harness the synthetic potential of this versatile reagent.

Introduction: The Diphenylphosphanide Anion

This compound is an ionic compound consisting of a potassium cation (K⁺) and a diphenylphosphanide anion ([PPh₂]⁻). The reactivity of this reagent is dominated by the properties of the anion. The phosphorus atom, bearing a lone pair and a formal negative charge, is a powerful, soft nucleophile. Its reactivity is significantly influenced by the solvent and the nature of the counter-ion.

In its common solvent, tetrahydrofuran (THF), KPPh₂ exists as a solvent-separated ion pair or as a "naked" anion, which enhances its nucleophilicity.[1] This high reactivity makes it an indispensable tool for creating P-C bonds, which are fundamental to a vast array of tertiary phosphines used as ligands in transition-metal catalysis.[2][3]

Safety Note: this compound solutions are highly air- and moisture-sensitive and can be pyrophoric. THF solutions may also form explosive peroxides upon prolonged exposure to air.[4][5] All manipulations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk or glovebox techniques.[6]

Core Reaction Mechanisms with Electrophiles

The interaction of the [PPh₂]⁻ anion with an electrophile is dictated by the nature of the electrophilic center. The primary mechanistic pathways include nucleophilic substitution at saturated carbon, nucleophilic addition to unsaturated systems, and reactions with various other electrophilic species.

Nucleophilic Substitution on Saturated Carbon (SN2)

The reaction of KPPh₂ with primary and secondary alkyl halides is the most common method for the synthesis of unsymmetrical tertiary phosphines.[7] This transformation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8][9]

Mechanism Deep Dive: The reaction is a single, concerted step where the phosphanide anion attacks the electrophilic α-carbon from the backside relative to the leaving group.[9] This backside attack leads to an inversion of stereochemistry at the carbon center if it is chiral. The rate of the reaction is dependent on the concentration of both the phosphanide and the alkyl halide.[9]

-

Substrate Scope: The reaction is most efficient for methyl and primary alkyl halides. Secondary alkyl halides react more slowly and face competing elimination (E2) reactions, especially with stronger bases or at higher temperatures.[10][11] Tertiary alkyl halides are generally unreactive towards SN2 due to steric hindrance and will primarily undergo elimination.[10]

-

Leaving Group: The efficiency of the substitution is highly dependent on the ability of the leaving group to depart. The typical trend is I > Br > Cl >> F.[12] Tosylates and mesylates are also excellent leaving groups for this transformation.

}

Figure 1: SN2 pathway for the reaction of KPPh₂ with a primary alkyl halide.

Experimental Protocol: Synthesis of Benzyldiphenylphosphine

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, add a 0.5 M solution of this compound in THF (1.0 eq).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Electrophile: Add benzyl chloride (1.0 eq) dropwise to the stirred solution over 5 minutes. A white precipitate of potassium chloride (KCl) will form.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or ³¹P NMR until the starting phosphanide is consumed.

-

Workup: Quench the reaction by the slow addition of degassed water. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure benzyldiphenylphosphine.

Nucleophilic Addition to Unsaturated Carbon

When presented with a π-electrophile, such as a carbonyl group, KPPh₂ acts as a nucleophile in an addition reaction rather than a substitution.

Electrophile Focus: Aldehydes and Ketones The reaction with aldehydes and ketones involves the attack of the phosphanide anion on the electrophilic carbonyl carbon.[13][14] This breaks the C=O π-bond, transferring the electron pair to the oxygen and forming a tetrahedral intermediate, a phosphino-alkoxide.[15][16]

Mechanism Deep Dive:

-

Nucleophilic Attack: The [PPh₂]⁻ anion adds to the carbonyl carbon, which is polarized due to the high electronegativity of the oxygen atom.[14]

-

Intermediate Formation: A stable tetrahedral alkoxide intermediate is formed.

-

Protonation: Subsequent acidic or aqueous workup protonates the alkoxide oxygen to yield the final α-hydroxyphosphine product.

This reaction is generally irreversible under basic or neutral conditions.[16]

Electrophile Focus: α,β-Unsaturated Carbonyl Systems With conjugated systems, such as enones, KPPh₂ can react via two competing pathways:

-

1,2-Addition (Direct Addition): Attack at the carbonyl carbon, leading to an α-hydroxyphosphine derivative after workup.

-

1,4-Addition (Conjugate or Michael Addition): Attack at the β-carbon of the alkene, which is also electrophilic due to resonance. This generates an enolate intermediate, which is then protonated at the α-carbon during workup to give a γ-ketophosphine.[17]

The choice between 1,2- and 1,4-addition is influenced by factors like sterics, temperature, and the specific substrate. Harder nucleophiles tend to favor 1,2-addition, while softer nucleophiles like phosphanides often favor 1,4-addition.

}

Figure 2: General mechanism for the nucleophilic addition of KPPh₂ to a ketone.

Reactions with Other Key Electrophiles

The versatility of KPPh₂ extends to a range of other electrophilic functional groups.

| Electrophile Class | Reaction Type | Product | Mechanistic Insight |

| Epoxides | SN2 Ring-Opening | β-Hydroxyphosphine | Attack occurs at the less sterically hindered carbon, leading to a predictable regiochemical outcome. |

| Silyl Halides (R₃SiCl) | Nucleophilic Substitution | Silylphosphine (R₃Si-PPh₂) | A straightforward substitution reaction at the silicon center, driven by the formation of a stable P-Si bond.[18] |

| Chlorophosphines (R₂PCl) | Nucleophilic Substitution | Diphosphine (R₂P-PPh₂) | Forms a P-P bond, useful for the synthesis of bidentate phosphine ligands.[18] |

| Aryl Halides (Ar-X) | SNAr | Triarylphosphine (Ar-PPh₂) | Requires an activated aromatic ring, typically with strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group, to proceed.[19][20] |

| Carbon Disulfide (CS₂) | Nucleophilic Addition | Dithioformate Salt | The phosphide attacks the central carbon of CS₂, forming a K[S₂C-PPh₂] species.[21][22][23] |

Conclusion

This compound is a powerful and versatile nucleophilic reagent whose reactivity can be directed toward a wide variety of electrophiles. A thorough understanding of the underlying reaction mechanisms—primarily SN2 for saturated systems and nucleophilic addition for unsaturated ones—is critical for its effective application in synthesis. By carefully selecting the electrophile, solvent, and reaction conditions, chemists can precisely control the formation of specific phosphorus-containing architectures, enabling the development of novel ligands, catalysts, and advanced materials for the pharmaceutical and chemical industries.

References

-

Royal Society of Chemistry. (2022, September 5). Tertiary phosphines: preparation. In Books. Retrieved from [Link]

-

Lüdtke, K., Schulz, A., & Szych, L. S. (2025, October 13). On the Synthesis and Reactivity of Potassium Phosphinophosphido Dithioformates. European Journal of Inorganic Chemistry. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (2024, October 11). MSDS of Potassium diphenylphosphide. Retrieved from [Link]

-

Chemsrc. (2025, August 25). potassium diphenylphosphide | CAS#:15475-27-1. Retrieved from [Link]

-

Preparation of Tertiary Phosphines Using a Convenient Form of Lithium Diphenylphosphide. Retrieved from [Link]

-

Lüdtke, K., et al. (2025, October 14). On the Synthesis and Reactivity of Potassium Phosphinophosphido Dithioformates. ResearchGate. Retrieved from [Link]

-

Krämer, F., Horsley Downie, T. M., & Mulvey, R. E. (2025, December 16). Boosting the nucleophilicity of the diphenylphosphide anion with crown ether supported heavy alkali metals to facilitate highly efficient catalytic alkene isomerization. Angewandte Chemie International Edition. Retrieved from [Link]

-

Lüdtke, K., et al. (2025). On the Synthesis and Reactivity of Potassium Phosphinophosphido Dithioformates. ResearchGate. Retrieved from [Link]

-

ChemBK. (2024, April 10). Potassium diphenylphosphide solution 0.5 in THF. Retrieved from [Link]

-

ResearchGate. Direct Synthesis of Tertiary Phosphines via Alkoxide-Mediated Deborylative Phosphination of Organoboronates | Request PDF. Retrieved from [Link]

-

National Institute of Standards and Technology. (2015, April 17). SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (2025, September 17). Synthesis of alkyl-and aryldiphenylphosphines via electrogenerated magnesium chloride diphenylphosphanide | Request PDF. Retrieved from [Link]

- Google Patents. US7230136B2 - Process for preparing tertiary phosphines.

-

PubMed. (2023, May 29). Synthesis of Stable Potassium Phosphinophosphides and Reaction with Organosilyl Halides and Chlorophosphanes. Retrieved from [Link]

-

National Institutes of Health. One-pot synthesis of primary phosphines from white phosphorus. Retrieved from [Link]

-

Breaking Down Alkyl Halides: Key Reactions and Uses. (2025, July 15). Retrieved from [Link]

-

MDPI. Comprehensive Review on Synthesis, Properties, and Applications of Phosphorus (PIII, PIV, PV) Substituted Acenes with More Than Two Fused Benzene Rings. Retrieved from [Link]

-

Aldehydes and Ketones - Reactivity of Carbonyl Compunds (A-Level Chemistry). Retrieved from [Link]

-

Richardson, J. (2021, November 3). Loudon Chapter 9 Review: Reactions of Alkyl Halides. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, January 26). 18.2: General Reactions of Carbonyl Compounds. Retrieved from [Link]

-

Ashenhurst, J. (2014, January 10). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Retrieved from [Link]

-

MDPI. Asymmetric Electrophilic Reactions in Phosphorus Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2010, April 28). Breaking Down Carbonyl Reaction Mechanisms: Reactions of Anionic Nucleophiles (Part 2). Master Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of alkyl halides - an overview. Retrieved from [Link]

-

MDPI. (2024, April 2). Organophosphates as Versatile Substrates in Organic Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Carbonyl Group-Mechanisms of Addition. Retrieved from [Link]

-

Chem Help ASAP. (2019, July 19). alkyl halide reaction summary [Video]. YouTube. Retrieved from [Link]

-

Save My Exams. (2025, January 8). Reactions of Carbonyls (Edexcel International A Level (IAL) Chemistry): Revision Note. Retrieved from [Link]

-

University of Oxford Department of Chemistry. (2025, February 13). A new route to nucleophilic substitution with potassium fluoride. Retrieved from [Link]

Sources

- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 2. books.rsc.org [books.rsc.org]

- 3. US7230136B2 - Process for preparing tertiary phosphines - Google Patents [patents.google.com]

- 4. potassium diphenylphosphide | CAS#:15475-27-1 | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. capotchem.cn [capotchem.cn]

- 7. researchgate.net [researchgate.net]

- 8. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. studymind.co.uk [studymind.co.uk]

- 14. savemyexams.com [savemyexams.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Synthesis of Stable Potassium Phosphinophosphides and Reaction with Organosilyl Halides and Chlorophosphanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. On the Synthesis and Reactivity of Potassium Phosphinophosphido Dithioformates | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

A Theoretical and Computational Guide to the Reactivity of Potassium Diphenylphosphanide

This guide provides an in-depth exploration of the theoretical and computational methodologies applicable to the study of Potassium Diphenylphosphanide (KPPh₂) reactivity. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of computational chemistry with the known synthetic applications of KPPh₂, offering a framework for predicting and understanding its chemical behavior.

Introduction: The Synthetic Utility of this compound

This compound (KPPh₂) is a powerful nucleophilic phosphide reagent widely employed in organic and organometallic synthesis.[1] Its primary utility lies in the formation of carbon-phosphorus and metal-phosphorus bonds, making it a valuable tool in the synthesis of phosphine ligands, which are crucial for catalysis, and other organophosphorus compounds with applications in materials science and medicinal chemistry.[1][2]

KPPh₂ is typically used as a solution in an organic solvent like tetrahydrofuran (THF).[3] Its reactivity is characterized by the nucleophilic attack of the diphenylphosphide anion (PPh₂⁻) on electrophilic centers. While its synthetic applications are well-documented, a deep, predictive understanding of its reactivity necessitates the use of theoretical and computational methods. This guide will lay the groundwork for such investigations.

Foundational Concepts: A Computational Approach to Reactivity

To rigorously investigate the reactivity of a chemical entity like KPPh₂, a multi-faceted computational approach is required. This typically involves a combination of quantum mechanical calculations to describe the electronic structure and molecular mechanics or dynamics to account for environmental effects such as the solvent.

Density Functional Theory (DFT) as a Primary Tool

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[4][5] DFT methods are used to solve the electronic structure of molecules, providing insights into their geometry, stability, and electronic properties.[6] The core principle of DFT is that the energy of a system is a functional of its electron density.[5]

For a molecule like KPPh₂, DFT calculations can be used to:

-

Optimize the molecular geometry to find the most stable arrangement of atoms.

-

Calculate the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of the HOMO are critical for understanding the nucleophilicity of the PPh₂⁻ anion.

-

Generate an electrostatic potential (ESP) map to visualize the electron-rich and electron-poor regions of the molecule, further highlighting the nucleophilic character of the phosphorus atom.

-

Simulate vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., IR and Raman) to validate the computational model.[7]

The Importance of Solvation Models

Reactions involving KPPh₂ are typically carried out in solution. The solvent can have a profound impact on the structure of the reagent and the energetics of the reaction pathway. Therefore, it is crucial to include the effect of the solvent in computational models. This is often achieved through the use of implicit solvation models, such as the Polarizable Continuum Model (PCM), or explicit solvation models where individual solvent molecules are included in the calculation.[8]

Probing the Reactivity of KPPh₂: A Computational Workflow

A systematic computational investigation of a reaction involving KPPh₂ would follow a well-defined workflow. The following provides a generalized protocol for studying the reaction of KPPh₂ with an electrophile.

Step-by-Step Computational Protocol

-

Geometry Optimization of Reactants:

-

Individually optimize the geometries of KPPh₂ and the electrophile using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)).

-

Incorporate a solvation model (e.g., PCM with THF as the solvent) to account for the reaction medium.

-

Perform a frequency calculation to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

-

-

Locating the Transition State:

-

Propose a reasonable initial guess for the geometry of the transition state (TS).

-

Perform a TS optimization using a method such as the Berny algorithm.

-

A successful TS optimization will yield a structure with exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

-

Intrinsic Reaction Coordinate (IRC) Calculation:

-

Perform an IRC calculation starting from the optimized TS geometry.

-

This calculation will trace the reaction path from the TS down to the reactants and products, confirming that the located TS connects the desired species.

-

-

Geometry Optimization of Products:

-

Optimize the geometry of the reaction products using the same level of theory and solvation model as for the reactants.

-

Perform a frequency calculation to verify that the products are at an energy minimum.

-

-

Calculation of Reaction Energetics:

-

With the optimized geometries of the reactants, TS, and products, calculate their single-point energies with a larger basis set for improved accuracy.

-

From these energies, determine the activation energy (Eₐ = E(TS) - E(reactants)) and the overall reaction energy (ΔE = E(products) - E(reactants)).

-

The following diagram illustrates this computational workflow:

Caption: A generalized workflow for the computational investigation of a chemical reaction.

Mechanistic Insights into KPPh₂ Reactions

While specific computational studies on KPPh₂ are not abundant in the literature, we can infer its likely reaction mechanisms based on its known synthetic transformations and general principles of reactivity.

Reaction with Cyclopalladated Complexes

KPPh₂ is known to react with chloro-bridged cyclopalladated dimers.[2] The reaction outcome can be dependent on the stoichiometry of the reagents.[2] A plausible mechanism, which could be investigated computationally, involves the nucleophilic attack of the PPh₂⁻ anion on the palladium center, displacing a chloride ligand. The subsequent steps would depend on the specific reaction conditions and the nature of the cyclopalladated complex.

A proposed mechanistic pathway is visualized below:

Caption: Proposed mechanistic pathway for the reaction of KPPh₂ with a cyclopalladated complex.

Quantitative Data Summary

The following table summarizes some of the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀KP | [9][10] |

| Molecular Weight | 224.28 g/mol | [9][10] |

| CAS Number | 15475-27-1 | [9][10] |

| Appearance | White or light yellow crystalline powder | [1] |

| Solubility | Soluble in organic solvents (e.g., ether, DMF) | [1] |

Conclusion and Future Directions

The application of theoretical and computational methods holds immense potential for deepening our understanding of the reactivity of this compound. While this guide has outlined a foundational approach, future studies could delve into more complex aspects, such as:

-

The role of aggregation of KPPh₂ in solution and its effect on reactivity.

-

The influence of different counterions (e.g., Li⁺ vs. K⁺) on the electronic structure and reactivity of the diphenylphosphide anion.

-

The development of predictive models for the regioselectivity and stereoselectivity of reactions involving KPPh₂.

By combining rigorous computational studies with experimental observations, the scientific community can unlock a more nuanced and predictive understanding of this important synthetic reagent, paving the way for the rational design of new synthetic methodologies and functional molecules.

References

- Reactions of Cyclopalladated Complexes with Lithium Diphenylphosphide. (2025). Request PDF.

- Potassium-Mediated Hydrophosphorylation of Heterocumulenes with Diarylphosphane Oxide and Sulfide.

- Potassium diphenylphosphide | C12H10KP | CID 11042360.PubChem - NIH.

- potassium diphenylphosphide | CAS#:15475-27-1.Chemsrc.

- Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking an.Indian Academy of Sciences.

- POTASSIUM DIPHENYLPHOSPHIDE | 15475-27-1.ChemicalBook.

- KPPh2.ChemBK.

- DFT Study on Potassium Benzene Disulfonamide and Potassium Phthalimide Ionic Liquid Based Carbon Dioxide Absorption.

- Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv

- An Overview on Computational Tools for Predicting and Designing the Organic Compounds.Open Access Journals.

- Review of Applications of Density Functional Theory (DFT)

- Modeling materials using density functional theory.The Kitchin Research Group.

Sources

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. POTASSIUM DIPHENYLPHOSPHIDE | 15475-27-1 [chemicalbook.com]

- 4. longdom.org [longdom.org]

- 5. Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modeling materials using density functional theory [kitchingroup.cheme.cmu.edu]

- 7. ias.ac.in [ias.ac.in]

- 8. mdpi.com [mdpi.com]

- 9. Potassium diphenylphosphide | C12H10KP | CID 11042360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. potassium diphenylphosphide | CAS#:15475-27-1 | Chemsrc [chemsrc.com]

A Technical Guide to the Solubility and Stability of Potassium Diphenylphosphide in Organic Solvents

Executive Summary

Potassium diphenylphosphide (KPPh₂) is a potent nucleophile and a critical reagent in synthetic chemistry, particularly for the formation of carbon-phosphorus bonds and the synthesis of phosphine ligands.[1][2] As a pyrophoric and highly reactive organometallic compound, its efficacy and safety in a laboratory setting are inextricably linked to its behavior in solution.[3] The choice of solvent is not merely a matter of dissolution but a critical parameter that dictates the reagent's solubility, aggregation state, stability, and reactivity. This guide provides an in-depth analysis of the solubility and stability of KPPh₂ in various organic solvents, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will explore the causal relationships between solvent properties and reagent behavior, present methodologies for solubility and stability assessment, and offer authoritative guidance on solvent selection to ensure reproducible and safe experimental outcomes.

Introduction to Potassium Diphenylphosphide (KPPh₂)

Potassium diphenylphosphide is an inorganic salt containing the potassium cation (K⁺) and the diphenylphosphide anion ([(C₆H₅)₂P]⁻).[4] It is typically a white to light yellow or orange crystalline powder in its solid state.[1] In synthetic applications, it is almost exclusively used in solution, where it serves as a powerful nucleophile for creating P-C, P-O, P-N, and P-metal bonds. Its utility is prominent in the synthesis of tertiary phosphines, which are crucial ligands in transition-metal catalysis for reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[2][5]

However, the high reactivity that makes KPPh₂ so valuable also renders it hazardous. It is classified as a pyrophoric material, meaning it can ignite spontaneously upon contact with air and reacts violently with water.[3][6] This reactivity necessitates meticulous handling under an inert atmosphere.[7] The behavior of KPPh₂ is governed by its ionic nature and the strong Lewis basicity of the phosphide anion. In solution, it does not typically exist as simple, discrete ions but rather as complex aggregates or solvent-separated ion pairs, a characteristic common to alkali metal phosphides.[8] The nature and stability of these species are profoundly influenced by the surrounding solvent molecules.

Critical Safety and Handling Protocols

Before any discussion of solubility, a rigorous adherence to safety protocols is paramount. The pyrophoric nature of KPPh₂ demands that all manipulations be performed with the complete exclusion of air and moisture.[3]

Core Safety Requirements:

-

Inert Atmosphere: All handling of solid KPPh₂ must occur within a glovebox with a nitrogen or argon atmosphere.[6] Solutions can be handled outside a glovebox using established Schlenk line techniques.

-

Engineering Controls: Work must be conducted in a certified chemical fume hood.[9] An appropriate Class D fire extinguisher (for combustible metals) or dry sand should be immediately accessible. An ANSI-approved safety shower and eyewash station are mandatory.[9]

-